5-(4-Ethylpiperazin-1-yl)furan-2-carbaldehyde
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Overview
Description
5-(4-Ethylpiperazin-1-yl)furan-2-carbaldehyde is an organic compound with the molecular formula C11H16N2O2 and a molecular weight of 208.26 g/mol . This compound features a furan ring substituted with a 4-ethylpiperazin-1-yl group and an aldehyde functional group. It is primarily used in research and development within the fields of organic chemistry and medicinal chemistry.
Preparation Methods
The synthesis of 5-(4-Ethylpiperazin-1-yl)furan-2-carbaldehyde can be achieved through various synthetic routes. One common method involves the multi-component condensation reaction. This approach typically involves the reaction of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with pyruvic acid and different aromatic amines under reflux conditions in acetic acid . Another method involves the radical bromination of a methyl group followed by conversion to a phosphonate and subsequent reaction with an aromatic aldehyde .
Chemical Reactions Analysis
5-(4-Ethylpiperazin-1-yl)furan-2-carbaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The furan ring can undergo electrophilic substitution reactions, and the piperazine ring can participate in nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include acetic acid, sodium borohydride, potassium permanganate, and various aromatic amines . Major products formed from these reactions include carboxylic acids, primary alcohols, and substituted furan derivatives.
Scientific Research Applications
5-(4-Ethylpiperazin-1-yl)furan-2-carbaldehyde is utilized in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: It is used in the study of biological pathways and interactions due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of 5-(4-Ethylpiperazin-1-yl)furan-2-carbaldehyde involves its interaction with various molecular targets and pathways. The furan ring and piperazine moiety allow it to bind to specific enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with microbial cell wall synthesis or protein function, leading to its antibacterial and antifungal effects .
Comparison with Similar Compounds
5-(4-Ethylpiperazin-1-yl)furan-2-carbaldehyde can be compared with other similar compounds, such as:
5-(4-Methylpiperazin-1-yl)furan-2-carbaldehyde: Similar structure but with a methyl group instead of an ethyl group.
5-(4-Phenylpiperazin-1-yl)furan-2-carbaldehyde: Contains a phenyl group instead of an ethyl group.
5-(4-Benzylpiperazin-1-yl)furan-2-carbaldehyde: Features a benzyl group instead of an ethyl group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity .
Properties
Molecular Formula |
C11H16N2O2 |
---|---|
Molecular Weight |
208.26 g/mol |
IUPAC Name |
5-(4-ethylpiperazin-1-yl)furan-2-carbaldehyde |
InChI |
InChI=1S/C11H16N2O2/c1-2-12-5-7-13(8-6-12)11-4-3-10(9-14)15-11/h3-4,9H,2,5-8H2,1H3 |
InChI Key |
KHOFOZVJGFNNNP-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C2=CC=C(O2)C=O |
Origin of Product |
United States |
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